1-Propanone-2,2-d2,1-phenyl-
Overview
Description
1-Propanone-2,2-d2,1-phenyl- is a deuterated derivative of 1-phenyl-2-propanone, an organic compound with the chemical formula C9H10O. It is a colorless oil that is soluble in organic solvents and is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .
Preparation Methods
1-Propanone-2,2-d2,1-phenyl- can be synthesized through various methods. One common laboratory synthesis involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . Industrial production methods often utilize zeolite-catalyzed isomerization of phenyl propylene oxide .
Chemical Reactions Analysis
1-Propanone-2,2-d2,1-phenyl- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form benzoic acid and benzaldehyde.
Substitution: It can undergo Friedel-Crafts alkylation reactions.
Common reagents and conditions used in these reactions include aluminum chloride for Friedel-Crafts alkylation and ceria-alumina solid acid catalysts for ketonic decarboxylation . Major products formed from these reactions include benzoic acid, benzaldehyde, and (S)-1-phenyl-2-propanol .
Scientific Research Applications
1-Propanone-2,2-d2,1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanone-2,2-d2,1-phenyl- involves its role as an intermediate in the biodegradation of amphetamines. In the human liver, flavin-containing monooxygenase 3 deaminates amphetamines into phenylacetone, which is then oxidized to benzoic acid and converted to hippuric acid by glycine N-acyltransferase enzymes prior to excretion .
Comparison with Similar Compounds
1-Propanone-2,2-d2,1-phenyl- is similar to other compounds such as:
2-Hydroxy-2-methylpropiophenone: Used as a radical photoinitiator in the crosslinking of polymers.
The uniqueness of 1-Propanone-2,2-d2,1-phenyl- lies in its deuterated nature, which makes it useful in isotopic labeling studies and in understanding reaction mechanisms involving hydrogen atoms.
Properties
IUPAC Name |
2,2-dideuterio-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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